molecular formula C23H25NO3 B5296488 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline

Cat. No.: B5296488
M. Wt: 363.4 g/mol
InChI Key: BPKDNOARALXMGM-FPYGCLRLSA-N
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Description

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a butoxy linker and a methoxy-propenyl-phenoxy substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline can be achieved through a multi-step process involving several key reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Linker: The butoxy linker can be introduced through a nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with 4-bromobutyl ether under basic conditions.

    Attachment of the Methoxy-Propenyl-Phenoxy Group: The final step involves the etherification of the butoxy-quinoline intermediate with 2-methoxy-4-[(E)-prop-1-enyl]phenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy-propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antiprotozoal activity.

Uniqueness

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of the methoxy-propenyl-phenoxy group may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.

Properties

IUPAC Name

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-14,17H,4-5,15-16H2,1-2H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKDNOARALXMGM-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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